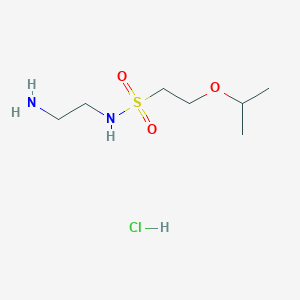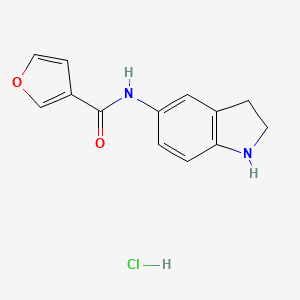
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide; hydrochloride, also known as ABE-404, is a novel small molecule that has shown promising results in various scientific research studies. This compound is a sulfonamide derivative that has been synthesized through a unique method and has been found to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to decrease the levels of triglycerides and cholesterol in the blood of diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride in lab experiments is its low toxicity. This compound has been found to be well-tolerated in animal studies and does not exhibit any significant side effects. Additionally, this compound is easy to synthesize, and its purity can be ensured through various purification techniques.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and enzymes involved in cancer cell proliferation and inflammation.
Another area of research could be to investigate the potential of this compound as a therapeutic agent for various diseases. This could involve conducting preclinical studies in animal models of cancer, inflammation, and diabetes to assess the efficacy and safety of this compound.
Overall, this compound is a promising compound that has shown significant potential in various scientific research studies. Further research is needed to fully understand the mechanism of action of this compound and to assess its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride involves the reaction of N-(2-chloroethyl)-2-propan-2-yloxyethanesulfonamide with ammonia in the presence of a palladium catalyst. The reaction yields N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide, which is then converted to this compound by reaction with hydrochloric acid. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3S.ClH/c1-7(2)12-5-6-13(10,11)9-4-3-8;/h7,9H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRABJIETYEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)


![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)
![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)
![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)
![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)